molecular formula C20H24N2O3S B15127716 Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester

Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester

Cat. No.: B15127716
M. Wt: 372.5 g/mol
InChI Key: ALRKPEGZMAFSQV-UHFFFAOYSA-N
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Description

Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is derived from Febuxostat, a xanthine oxidase/xanthine dehydrogenase inhibitor used in the treatment of hyperuricemia and chronic gout .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester involves multiple steps, starting from the appropriate thiazole and phenyl derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gout and hyperuricemia.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester involves its interaction with specific molecular targets. As a derivative of Febuxostat, it inhibits xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition reduces uric acid levels in the body, making it effective in the treatment of gout .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. These modifications can potentially lead to improved efficacy and reduced side effects .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

butyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H24N2O3S/c1-5-6-9-24-20(23)18-14(4)22-19(26-18)15-7-8-17(16(10-15)11-21)25-12-13(2)3/h7-8,10,13H,5-6,9,12H2,1-4H3

InChI Key

ALRKPEGZMAFSQV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C#N)C

Origin of Product

United States

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